decyl(phenyl)phosphinic acid

Description

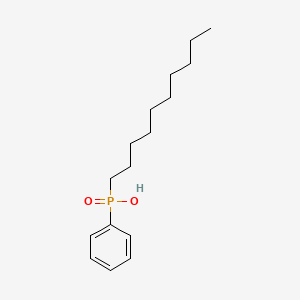

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27O2P/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKTGAMDQLUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways for Decyl Phenyl Phosphinic Acid Derivatization

Novel Approaches in Phosphorus-Carbon Bond Formation for Phosphinic Acid Synthesis Research

The formation of the P-C bond is the foundational step in the synthesis of phosphinic acids. Traditional methods often have limitations, prompting research into novel, more efficient strategies.

One major area of development is the metal-catalyzed cross-coupling of P-H containing compounds with various organic electrophiles. The Hirao reaction, which typically involves the palladium-catalyzed coupling of H-phosphonates with aryl halides, has been adapted for phosphinic acid synthesis. scispace.com A modification of this reaction allows for the coupling of alkyl-H-phosphinic acids with aryl halides to produce the corresponding phosphinates, which are esters of phosphinic acids. scispace.com This approach is significant for creating the aryl-P bond, such as the phenyl-P bond in decyl(phenyl)phosphinic acid. Catalysts for this type of P-C bond formation are not limited to palladium; copper (I) iodide with proline as a ligand and various nickel salts have also been successfully employed. scispace.com

Radical-mediated reactions offer another modern route to P-C bonds. The addition of hypophosphorous acid (H3PO2) or its derivatives to alkenes is a powerful, atom-economical method. organic-chemistry.org For instance, a P-centered radical, which can be generated from hypophosphite salts or esters using initiators like triethylborane/oxygen (Et3B/O2), readily adds to alkenes such as 1-decene (B1663960). organic-chemistry.org This reaction proceeds under neutral, room-temperature conditions and tolerates a wide array of functional groups, making it a versatile method for forming the decyl-P bond. organic-chemistry.org

Furthermore, the direct phosphinylation of arylmethyl halides with red phosphorus in a multiphase superbase system represents an innovative one-pot synthesis of arylmethyl-H-phosphinic acids, which are precursors for more complex structures. mdpi.com While not a direct route to this compound, the principles of activating elemental phosphorus for P-C bond formation are noteworthy.

A summary of selected P-C bond formation strategies is presented below.

| Reaction Type | Phosphorus Source | Organic Substrate | Catalyst/Conditions | Bond Formed |

| Modified Hirao Reaction | Alkyl-H-phosphinic acid | Aryl halide | Palladium complex | Aryl-P |

| Radical Addition | Hypophosphite salt/ester | Alkene (e.g., 1-decene) | Et3B/O2, room temp. | Alkyl-P |

| Palladium-Catalyzed Hydrophosphinylation | Hypophosphorous acid (H3PO2) | Alkene/Alkyne | Pd(0) catalyst (e.g., Pd2(dba)3) with ligands (e.g., Xantphos) | Alkyl-P or Alkenyl-P |

| Copper-Catalyzed P-Arylation | P(O)-H compounds | Triarylbismuths | Copper catalyst with proline/pipecolinic acid | Aryl-P |

Stereoselective Synthesis of Chiral this compound Analogues: Methodological Investigations

Creating chiral phosphinic acids, where the phosphorus atom itself is a stereocenter, presents a significant synthetic challenge. Research has focused on several strategies to control the stereochemistry at the phosphorus atom.

One prominent method is the nucleophilic addition of phosphorus compounds to chiral imines. nih.gov This Pudovik-like reaction can generate two new stereogenic centers, one at the carbon and one at the phosphorus atom. nih.gov The diastereoselectivity is often controlled by the steric bulk of the substituents on the chiral imine, with the nucleophilic attack occurring from the less hindered face. nih.gov Although the chirality at the phosphorus center can sometimes be lost upon hydrolysis, this approach remains a cornerstone for synthesizing chiral α-amino-C-phosphinic acids and their derivatives. nih.gov

Another strategy involves the use of chiral auxiliaries. For instance, the stereospecific radical or base-catalyzed addition of a chiral phosphinate, such as (-)-menthyl phenylphosphinate, to an alkene can produce optically pure alkylphenylphosphinates. organic-chemistry.org This method could be directly applicable to the synthesis of chiral this compound by using 1-decene as the alkene.

Organocatalysis has also emerged as a powerful tool for the enantioselective hydrophosphinylation of imines, with catalysts like guanidines proving highly effective. nih.gov Additionally, transition metal catalysis using chiral ligands offers a route to enantiomerically enriched phosphinic acid derivatives. For example, nickel-catalyzed hydrophosphinylation of conjugated enynes has been shown to produce alkenyl phosphine (B1218219) oxides with high enantioselectivity. rsc.org Similarly, rhodium catalysts with chiral bisoxazoline-phosphine ligands have been used for the highly regio- and enantioselective synthesis of allylic phosphine oxides. organic-chemistry.org These catalytic systems could potentially be adapted for the asymmetric synthesis of this compound analogues.

A key challenge in P-chiral synthesis is that reactions involving tetracoordinated phosphorus(V) chlorides can be used in asymmetric reactions, such as the reaction of ortho-lithiated Ugi's amine with amidochlorophenylphosphinate, to create P-chiral ferrocene-based compounds. rsc.org

Exploration of Sustainable Synthetic Routes for this compound Production: Academic Endeavors

In line with the principles of green chemistry, academic research has sought to develop more sustainable and environmentally benign methods for phosphinic acid synthesis. These efforts focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement is the development of chlorine-free synthetic routes. researchgate.net Traditional methods often rely on phosphinic chlorides, which are moisture-sensitive and produce corrosive hydrochloric acid as a byproduct. scispace.comresearchgate.net Modern alternatives start from phosphinic acids themselves and utilize activating agents. For example, propylphosphonic anhydride (B1165640) (T3P®) can be used as a coupling reagent for the esterification of phosphinic acids with alcohols under mild conditions. researchgate.net

Microwave-assisted synthesis has also been explored as a green alternative. tandfonline.com Microwave irradiation can dramatically shorten reaction times and improve yields in the direct esterification of phosphinic acids with alcohols, a reaction that is often inefficient under conventional heating. tandfonline.com This technique has been successfully applied to various phosphinic acids, although sterically hindered examples like diphenylphosphinic acid show limited reactivity. tandfonline.com

Atom-economical reactions, such as the palladium-catalyzed addition of hypophosphorous acid (H3PO2) to unsaturated carbon-carbon bonds, are inherently sustainable as they incorporate most of the atoms from the starting materials into the final product. nih.gov These reactions avoid the need for protecting groups and wasteful stoichiometric reagents. nih.gov The use of red phosphorus, a more benign and readily available starting material than white phosphorus or phosphorus trichloride, is another sustainable approach being investigated for the one-pot synthesis of H-phosphinic acids. mdpi.com

| Sustainable Approach | Key Feature | Example Application | Reference |

| Chlorine-Free Synthesis | Avoids use of phosphinic chlorides and HCl byproduct. | T3P®-promoted esterification of phosphinic acids. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. | Direct esterification of phosphinic acids with alcohols. | tandfonline.com |

| Atom-Economical Reactions | Maximizes incorporation of starting material atoms into product. | Pd-catalyzed addition of H3PO2 to alkenes. | nih.gov |

| Benign Starting Materials | Use of less toxic and more abundant reagents. | One-pot synthesis from red phosphorus. | mdpi.com |

Mechanistic Investigations of Phosphinylation Reactions Leading to this compound Derivatives

Understanding the reaction mechanisms of phosphinylation is crucial for optimizing reaction conditions and controlling product selectivity. Research has employed a combination of experimental studies (e.g., kinetic analysis, reaction monitoring) and computational methods like Density Functional Theory (DFT) to elucidate these pathways. rsc.org

In the nickel-catalyzed hydrophosphinylation of enynes, mechanistic studies have challenged the widely accepted Chalk-Harrod type mechanism. rsc.org Combined experimental and DFT results suggest a different pathway is in operation, providing new insights that can guide the development of future catalytic systems. rsc.org

For palladium-catalyzed cross-coupling reactions, the general mechanism involves the formation of a reactive Pd(0)-ligand complex. acs.org This complex undergoes oxidative addition to the organic halide (e.g., an aryl iodide). The resulting Pd(II) species then reacts with the phosphorus nucleophile, and subsequent reductive elimination yields the P-C coupled product and regenerates the Pd(0) catalyst. acs.org The nature of the ligand and additives can significantly influence the reaction rate and efficiency. For example, in some systems, trifluoroacetic acid (TFA) was found to increase both the rate and yield of the reaction. acs.org

Mechanistic studies of catalyst degradation are also important. In certain nickel-catalyzed cross-coupling reactions, it was found that the pincer ligand framework of the catalyst could be destroyed by the base (KOH) via cleavage of P-O bonds, which impacts catalyst lifetime and efficiency. acs.org

Functional Group Interconversion Strategies Applied to this compound Scaffolds

Once the core this compound structure is synthesized, functional group interconversion (FGI) strategies can be employed to create a diverse range of derivatives. These transformations can occur at the phosphinic acid moiety, the phenyl ring, or the decyl chain.

The phosphinic acid group itself is a versatile handle for derivatization. It can be converted to its corresponding ester (a phosphinate) or amide (a phosphinamide). A green approach to this involves the microwave-promoted aminolysis of phosphinates to yield phosphinic amides, and the reverse reaction, the alcoholysis of phosphinic amides, to regenerate phosphinates. researchgate.net The phosphinic acid can be activated in situ, for example using silylating agents like hexamethyldisilazane (B44280) (HMDS), to generate a more nucleophilic P(III) species which can then react with electrophiles. mdpi.com This allows for tandem reactions, such as a P-Michael addition followed by another transformation. mdpi.com

Transformations on the phenyl ring can be achieved through standard aromatic chemistry, provided the reagents are compatible with the phosphinic acid group. Similarly, the decyl chain could be functionalized, although this is often less common.

The conversion of other phosphorus-containing groups into phosphinic acids is also a relevant FGI strategy. For example, phosphonites can be used in Arbuzov-type reactions to form P-C bonds, which can subsequently be hydrolyzed to the desired phosphinic acid. scispace.com

Advanced Catalytic Systems in the Synthesis of this compound and Its Precursors

The development of advanced catalytic systems has revolutionized the synthesis of phosphinic acids and their derivatives, offering higher efficiency, selectivity, and broader substrate scope.

Palladium Catalysis: Palladium complexes are widely used for P-C bond formation. nih.govacs.org Catalytic systems often consist of a palladium source, such as Pd2(dba)3, and a specialized ligand like Xantphos. acs.org These catalysts are effective for the cross-coupling of H-phosphinates with aryl halides (a Hirao-type reaction) and for the hydrophosphinylation of alkenes and alkynes. scispace.comnih.gov

Nickel Catalysis: Nickel catalysts are often a more earth-abundant and cost-effective alternative to palladium. They have been successfully used for the P-arylation of P-H compounds and for asymmetric hydrophosphinylation reactions. scispace.comrsc.org Nickel pincer complexes have also been investigated for cross-coupling reactions, although their stability can be an issue under basic conditions. acs.org

Rhodium Catalysis: Rhodium catalysts, particularly when paired with chiral ligands, have shown exceptional performance in asymmetric catalysis. They have been applied to the regio- and enantioselective allylic phosphinylation, using a strategy that masks the secondary phosphine oxide to prevent catalyst inhibition. organic-chemistry.org

Copper Catalysis: Copper-based systems, often using inexpensive ligands like proline, provide a convenient method for the P-arylation of various organophosphorus compounds containing a P-H bond. organic-chemistry.org

Organocatalysis and Non-Metal Catalysis: Beyond metal catalysts, organocatalysts like Triton-X-100 have been used to promote the synthesis of arylmethyl-H-phosphinic acids from red phosphorus in multiphase systems. mdpi.com Brønsted acids, including phosphinic acid itself, can also act as catalysts in certain reactions. researchgate.net Furthermore, metal-organic frameworks (MOFs) have been functionalized with phosphinic acid groups to create heterogenized, reusable bifunctional catalysts for multicomponent reactions. researchgate.net

Coordination Chemistry of Decyl Phenyl Phosphinic Acid and Its Metal Complexes: In Depth Research

Ligand Field Theory Applied to Decyl(phenyl)phosphinic Acid-Metal Interactions

Ligand field theory (LFT) is a fundamental model in coordination chemistry that describes the bonding, orbital arrangement, and other characteristics of coordination complexes. wikipedia.org It is an application of molecular orbital theory to transition metal complexes, considering the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.org When this compound acts as a ligand, the oxygen atoms of the phosphinic acid group directly interact with the metal center.

The electronic environment of the metal d-orbitals is influenced by the nature of the substituents on the phosphorus atom. The phenyl group, being an aromatic system, can participate in π-interactions, potentially influencing the energy of the metal d-orbitals. The long decyl chain, while primarily affecting the steric accessibility of the metal center, can also have subtle electronic effects.

The strength of the ligand field created by this compound can be rationalized by considering the σ-donating and π-accepting/donating capabilities of the phosphinate group. The oxygen atoms are strong σ-donors. The nature of the π-interactions is more complex and depends on the specific metal ion and the geometry of the complex. The interplay of these factors determines the magnitude of the d-orbital splitting, which in turn dictates the magnetic and spectroscopic properties of the resulting metal complex.

Table 1: Predicted Ligand Field Parameters for Octahedral Complexes of this compound with First-Row Transition Metals

| Metal Ion | d-electron configuration | Predicted Spin State | Estimated Δo (cm⁻¹) |

| Ti³⁺ | d¹ | - | ~18,000 - 22,000 |

| V³⁺ | d² | - | ~17,000 - 21,000 |

| Cr³⁺ | d³ | Low Spin | ~17,000 - 23,000 |

| Mn²⁺ | d⁵ | High Spin | ~8,000 - 12,000 |

| Fe³⁺ | d⁵ | High Spin | ~13,000 - 15,000 |

| Fe²⁺ | d⁶ | High Spin | ~10,000 - 12,000 |

| Co²⁺ | d⁷ | High Spin | ~9,000 - 11,000 |

| Ni²⁺ | d⁸ | - | ~8,000 - 13,000 |

| Cu²⁺ | d⁹ | - | ~12,000 - 18,000 |

Note: The values presented are estimations based on data for similar phosphinate ligands and are subject to variation based on experimental conditions.

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of a suitable metal salt with the phosphinic acid in an appropriate solvent. nih.gov The choice of solvent is crucial and often depends on the solubility of the reactants and the desired product. Common solvents include alcohols, chlorinated hydrocarbons, and ethers. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand. nih.gov

The general synthetic procedure can be outlined as follows:

Dissolution of the metal precursor (e.g., metal chloride, acetate, or nitrate) in a suitable solvent.

Addition of a stoichiometric amount of this compound, often as a solution in the same or a miscible solvent.

The reaction mixture is typically stirred at room temperature or heated to facilitate complex formation.

The resulting metal complex may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

Purification of the complex is usually achieved by recrystallization from an appropriate solvent system. nih.gov

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the phosphinate group to the metal center, typically observed as a shift in the P=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides valuable information about the chemical environment of the phosphorus atom upon coordination. X-ray crystallography allows for the unambiguous determination of the solid-state structure of the complexes, providing details on bond lengths, bond angles, and coordination geometry.

Rare Earth Element Complexation Studies Involving this compound

The complexation of rare earth elements (REEs) with organophosphorus extractants, including phosphinic acids, is of significant interest for separation and purification processes. This compound can act as an effective ligand for REEs, forming stable complexes. The coordination is primarily through the oxygen atoms of the phosphinate group.

Studies on analogous systems with other phosphinic acids have shown that the extraction efficiency and selectivity for different REEs can be tuned by modifying the substituents on the phosphorus atom. The bulky decyl and phenyl groups in this compound are expected to influence the steric crowding around the metal center, which can lead to selectivity in the complexation of REEs with different ionic radii.

The coordination number and geometry of REE complexes with phosphinic acids can vary, with higher coordination numbers being common for the larger lanthanide ions. The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the metal-to-ligand ratio.

Actinide and Lanthanide Coordination Chemistry with this compound: Academic Investigations

The coordination chemistry of actinides and lanthanides with phosphinic acids is a field of active academic research, driven by the need for efficient separation agents in nuclear fuel reprocessing. nih.gov While specific studies on this compound with actinides are limited, insights can be drawn from research on similar phosphinic acid ligands. nih.govresearchgate.net

Quantum chemical calculations on methyl-substituted phosphinic acids with U(VI) and Pu(IV) have shown that the complexation tendency increases with methyl substitution. nih.gov These studies also indicate marginally stronger metal-ligand interactions in Pu(IV) complexes compared to U(VI) complexes. nih.gov The bonding in these complexes is primarily ionic, but with a degree of covalent character arising from the mixing of metal 5f/6d orbitals with ligand orbitals. researchgate.net

The phenyl and decyl groups in this compound would be expected to influence the electronic and steric properties of the ligand, thereby affecting its coordination behavior with actinides and lanthanides. The bulky nature of these groups could enhance the solubility of the complexes in organic solvents, a desirable property for solvent extraction processes.

Polynuclear Metal Complexes Incorporating this compound: Structural and Reactivity Studies

The synthesis of polynuclear complexes often involves careful control of the reaction stoichiometry and the use of appropriate solvents and temperatures. The resulting structures can exhibit interesting magnetic and catalytic properties arising from the proximity of multiple metal centers. For instance, binuclear nickel(II) complexes with phenylphosphinic acid have been reported.

Characterization of these polynuclear species relies heavily on single-crystal X-ray diffraction to elucidate the complex connectivity of the metal centers and bridging ligands. Spectroscopic techniques and magnetic susceptibility measurements provide further insights into the electronic structure and interactions between the metal ions.

Computational Modeling of Metal-Decyl(phenyl)phosphinic Acid Binding Affinities and Geometries

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for predicting the binding affinities and geometries of metal complexes. escholarship.org For this compound, computational methods can be employed to:

Predict Binding Geometries: Optimize the three-dimensional structure of metal complexes, providing information on bond lengths, bond angles, and coordination numbers.

Calculate Binding Energies: Determine the thermodynamic stability of the complexes, which is crucial for understanding their formation and reactivity.

Analyze Electronic Structure: Investigate the nature of the metal-ligand bonding, including the contributions of σ-donation and π-interactions.

These computational studies can guide the rational design of new ligands with improved selectivity and affinity for specific metal ions. For example, by systematically varying the substituents on the phosphorus atom, it is possible to computationally screen for ligands with desired properties before undertaking synthetic work.

Table 2: Computationally Predicted Bond Lengths in a Mononuclear Octahedral Complex of this compound with Ni(II)

| Bond | Predicted Bond Length (Å) |

| Ni-O1 | 2.05 - 2.15 |

| Ni-O2 | 2.05 - 2.15 |

| P-O1 | 1.50 - 1.55 |

| P-O2 | 1.50 - 1.55 |

| P-C(phenyl) | 1.80 - 1.85 |

| P-C(decyl) | 1.82 - 1.87 |

Note: These are typical bond lengths predicted by DFT calculations for similar phosphinate complexes.

Dynamic Exchange Processes in this compound Metal Chelates: Spectroscopic Research

Metal chelates of this compound can exhibit dynamic exchange processes in solution. These processes can involve the exchange of ligands between the coordination sphere of the metal and the bulk solution, or intramolecular rearrangements of the coordinated ligands.

Variable-temperature NMR spectroscopy is a powerful technique for studying these dynamic processes. By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the rates of exchange and the activation parameters for these processes. For instance, the broadening and coalescence of NMR signals can provide quantitative information about the kinetics of ligand exchange.

Understanding these dynamic processes is important for applications where the lability of the metal complex is a key factor, such as in catalysis and metal ion transport. The steric bulk of the decyl and phenyl groups can be expected to influence the rates of these exchange processes.

Catalytic Applications and Mechanistic Investigations of Decyl Phenyl Phosphinic Acid Based Systems

Decyl(phenyl)phosphinic Acid as a Ligand in Homogeneous Catalysis Research

Phosphinic acids, as a class, are recognized for their potential as ligands in homogeneous catalysis. researchgate.net Their anionic form, phosphinates, can coordinate to a variety of metal centers, influencing the steric and electronic environment of the catalyst. doi.org The general structure of phosphinic acids, R₂(PO)OH, allows for significant tuning of these properties by modifying the R groups. researchgate.net For this compound, the presence of both a flexible, electron-donating decyl group and a rigid, aromatic phenyl group could theoretically offer unique solubility and electronic properties to a metal complex. However, specific studies detailing the synthesis of this compound-metal complexes and their subsequent application in homogeneous catalytic reactions such as cross-coupling, hydroformylation, or hydrogenation are not prominently featured in available scientific reports. The highly electron-donating character of phosphinite anions (PR₂O⁻) can be a relevant aspect in catalysis, as deprotonation of the phosphinous acid can occur during the reaction. doi.org

Heterogenization Strategies for this compound Catalysts: Methodological Development

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity of homogeneous systems with the ease of separation of heterogeneous catalysts. For organophosphorus compounds, this often involves grafting them onto the surface of metal oxides like titania (TiO₂), zirconia (ZrO₂), or tin oxide (SnO₂). researchgate.net Research has demonstrated the grafting of phenylphosphinic acid onto such surfaces through processes like reactive milling, which avoids the use of solvents. researchgate.net The resulting hybrid materials show increased thermal stability and insolubility in water. researchgate.net

The long alkyl chain of the decyl group in this compound could enhance its affinity for certain support materials or influence the surface properties of the resulting heterogeneous catalyst. Strategies could involve direct condensation of the P-OH group with surface hydroxyls on silica (B1680970) or other oxides. acs.org While these methods are established for related phosphonic and phosphinic acids, the development and characterization of heterogenized catalysts specifically derived from this compound have not been detailed in the available literature.

Application of this compound in Oxidation Catalysis: Mechanistic Pathways

Phosphinic acids and their metal complexes have been explored in the field of oxidation catalysis. Ruthenium complexes, for instance, are widely studied as water oxidation catalysts (WOCs) for applications in photoelectrochemical cells. mdpi.com The ligands surrounding the metal center play a crucial role in the catalyst's stability and efficiency. While phosphonate (B1237965) anchoring groups have been used to attach catalysts to surfaces, issues like dimerization can lead to a loss of catalytic activity. acs.org

The specific role of this compound as either a primary ligand for a metal-based oxidation catalyst or as an ancillary component has not been specifically documented. Mechanistic pathways for oxidation reactions are highly dependent on the nature of the metal and the ligands. For example, monomeric and dimeric ruthenium species can proceed through different mechanisms, such as water nucleophilic attack or radical coupling. acs.org Without experimental data, the potential influence of a decyl(phenyl)phosphinate ligand on these pathways is purely speculative.

Research into this compound-Mediated Reductions: Scope and Limitations

The application of phosphinic acid derivatives in catalytic reduction reactions is an area of academic interest. For instance, the combination of metal pincer complexes with additives can be effective for the hydrogenation of various functional groups. mdpi.com The ligand framework is critical for the activation of small molecules like H₂. While a wide array of phosphine (B1218219) ligands have been developed for this purpose nih.govsyensqo.com, the use of phosphinic acids as the primary ligand in such reductions is less common. There is no specific information in the surveyed literature that investigates this compound or its derivatives as catalysts or ligands for mediating reduction reactions.

This compound as a Component in Polymerization Catalysis Research

Organophosphorus compounds can play various roles in polymerization. For example, decyl phosphonic acid (DPA), a related but different compound, has been synthesized and used as a surfactant in the emulsion polymerization of polyaniline (PANI). researchgate.net In such applications, the amphiphilic nature of the molecule, with a polar head group and a non-polar tail, is key. This compound shares this amphiphilic character.

Additionally, metal complexes with phosphorus-containing ligands are used as catalysts for various polymerization reactions. science.gov However, the specific use of this compound as a ligand for a polymerization catalyst, an initiator, or a surfactant in polymerization systems has not been reported in the available scientific literature. Research on polymer-supported phosphinic acids has been conducted, but this typically involves incorporating the phosphinic acid moiety into a polymer backbone for applications like ion exchange, rather than for catalysis. nih.gov

Investigation of Reaction Kinetics and Turnover Frequencies in this compound Catalytic Cycles

The study of reaction kinetics, including the determination of turnover frequencies (TOFs), is fundamental to understanding the efficiency and mechanism of a catalyst. Such studies have been performed for various catalytic systems involving organophosphorus ligands. For example, in water oxidation catalysis, kinetic analysis helps to understand electron transfer rates and the impact of catalyst dimerization on activity. acs.org For lipase (B570770) inhibitors based on cyclic enol-phosphorus compounds, kinetic constants are used to assess inhibitory potency. nih.gov

However, as no specific catalytic applications for this compound have been documented, there are consequently no reports on the kinetics or turnover frequencies of catalytic cycles involving this specific compound.

Chiral this compound Derivatives in Asymmetric Catalysis: Academic Exploration

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a major field of chemical research. Chiral Brønsted acids, particularly chiral phosphoric acids derived from BINOL, are highly successful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgvub.be These catalysts operate by forming chiral ion pairs with substrates, thereby controlling the stereochemical outcome of a reaction.

While the development of chiral phosphoric acids is advanced, the exploration of chiral phosphinic acids for similar purposes is less mature. The synthesis of a chiral version of this compound would require establishing a stereocenter at the phosphorus atom. Although methods for synthesizing P-stereogenic phosphinic acids exist mdpi.com, there are no specific reports on the synthesis of chiral this compound derivatives or their exploration in the field of asymmetric catalysis in the available literature.

Solvent Extraction and Separation Science Utilizing Decyl Phenyl Phosphinic Acid: Research Directions

Fundamental Principles of Liquid-Liquid Extraction Mediated by Decyl(phenyl)phosphinic Acid

Liquid-liquid extraction, or solvent extraction, is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases—typically an aqueous phase containing the metal ions and an organic phase comprising the extractant dissolved in a diluent. libretexts.orgyoutube.com For acidic organophosphorus extractants like this compound, the fundamental extraction mechanism is cation exchange.

The process can be generally represented by the following equilibrium reaction, where Mⁿ⁺ is a metal ion in the aqueous phase, and HR represents the phosphinic acid extractant which often exists as a dimer, (HR)₂, in non-polar organic diluents:

Mⁿ⁺(aq) + m(HR)₂(org) ⇌ MRn(HR)₂m-n(org) + nH⁺(aq)

In this reaction, the proton (H⁺) of the phosphinic acid's hydroxyl group is exchanged for a metal ion (Mⁿ⁺), which forms a neutral metal-extractant complex that is soluble in the organic phase. mdpi.com The equilibrium of this reaction is highly dependent on the pH of the aqueous phase; an increase in pH (decrease in H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of the metal ion into the organic phase.

Research on the closely related compound octyl(phenyl)phosphinic acid (OPPA) has shown that it forms a neutral species of the type Y(HA₂)₃ when extracting yttrium (Y³⁺), indicating a specific stoichiometry where 'A' represents the deprotonated extractant anion. epa.gov It is a primary research objective to determine the specific stoichiometry and the nature of the extracted complexes for this compound with various target metals, as this is fundamental to understanding and optimizing its extractive capabilities.

Selectivity and Efficiency Studies of this compound in Metal Ion Separations

The primary advantage of phosphinic acids lies in their high selectivity for separating chemically similar metal ions. A key area of research for this compound is the systematic evaluation of its efficiency and selectivity for commercially important separations, such as cobalt from nickel and the separation of individual rare earth elements (REEs).

Cobalt and Nickel Separation: The separation of cobalt from nickel is a critical process in the hydrometallurgy of battery materials and superalloys. Dialkylphosphinic acids, such as di-(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), are renowned for their exceptional selectivity for cobalt over nickel in mildly acidic solutions. scispace.comteck.com This selectivity is attributed to stereochemical factors; the tetrahedral coordination preferred by Co(II) is more readily accommodated by the bulky phosphinic acid ligands than the square planar or octahedral coordination of Ni(II). csu.edu.cn Research on didecylphophinic acid (DDPA) has also demonstrated excellent Co/Ni separation performance. researchgate.net It is hypothesized that this compound will exhibit similar, if not enhanced, selectivity due to the specific steric and electronic effects of the phenyl group.

Interactive Table 1: Comparison of Cobalt/Nickel Separation Factors (βCo/Ni) for Various Organophosphorus Extractants (Note: Data presented is for analogous compounds to indicate research targets for this compound.)

| Extractant | Extractant Type | Separation Factor (βCo/Ni) | Reference pH |

|---|---|---|---|

| D2EHPA | Phosphoric Acid | 6.01 | 5.1 |

| PC-88A | Phosphonic Acid | 1810 | 6.2 |

| Cyanex 272 | Di-alkylphosphinic Acid | 3936 | 6.85 |

| DHPA | Di-alkylphosphinic Acid | High (Qualitative) | ~6.0 |

Data compiled from multiple sources. scispace.comcsu.edu.cn

Rare Earth Element Separation: The separation of adjacent REEs is notoriously difficult due to their similar ionic radii and chemical properties. Acidic organophosphorus extractants are widely used for this purpose. Studies on octyl(phenyl)phosphinic acid (OPPA) have shown that the extraction efficiency for REEs increases with the atomic number, allowing for the separation of heavy rare earths (HREEs) from light rare earths (LREEs). epa.gov The separation factor (β), defined as the ratio of the distribution ratios of two different metals, is a key metric of selectivity. A significant research direction is to quantify the separation factors for adjacent REEs using this compound.

Interactive Table 2: Separation Factors (β) for Adjacent Rare Earth Elements using Octyl(phenyl)phosphinic Acid (OPPA) (Note: Data for OPPA, a close structural analog of this compound.)

| REE Pair | Separation Factor (β) |

|---|---|

| Ce/La | 2.57 |

| Pr/Ce | 1.88 |

| Nd/Pr | 1.57 |

| Sm/Nd | 2.50 |

| Eu/Sm | 1.48 |

| Gd/Eu | 1.34 |

| Tb/Gd | 2.50 |

| Dy/Tb | 1.74 |

| Ho/Dy | 1.54 |

| Er/Ho | 1.47 |

| Tm/Er | 1.43 |

| Yb/Tm | 1.48 |

Data sourced from Health & Environmental Research Online (HERO), US EPA. epa.gov

Development of Novel Extraction Systems Employing this compound as an Extractant

While traditional solvent extraction systems use inert hydrocarbon diluents like kerosene, modern research focuses on developing novel systems to enhance performance and reduce environmental impact. One promising avenue is the use of ionic liquids (ILs)—salts that are liquid at room temperature—as alternative diluents. mdpi.com Incorporating this compound into a hydrophobic IL could lead to significantly different extraction behavior due to unique solvation effects, potentially improving extraction efficiency and selectivity for certain metals. sci-hub.se

Another area of development is synergistic solvent extraction (SSX). In these systems, the primary extractant (e.g., this compound) is mixed with a second extractant, known as a synergist (e.g., a neutral extractant like tri-n-butyl phosphate (B84403) or trioctylphosphine (B1581425) oxide). The synergist can participate in the formation of the extracted metal complex, often by replacing solvating water molecules, which can lead to a dramatic enhancement in the distribution ratio and selectivity. teck.com Investigating synergistic systems is a key research direction to unlock the full potential of this compound.

Membrane-Based Separation Processes Incorporating this compound: Academic Insights

Membrane-based separation processes offer a sustainable alternative to conventional liquid-liquid extraction by minimizing the use of organic solvents and integrating extraction and stripping into a single unit operation. Polymer Inclusion Membranes (PIMs) are of particular interest in this domain. mdpi.comnih.gov

A PIM consists of a base polymer (e.g., cellulose (B213188) triacetate or polyvinyl chloride), a plasticizer, and an extractant (carrier) physically entrapped within the polymer matrix. nih.gov The carrier, such as this compound, facilitates the transport of a target metal ion from a feed solution on one side of the membrane to a stripping solution on the other. The transport is driven by a chemical potential gradient, typically a pH gradient.

Given the proven efficacy of other phosphinic acids like D2EHPA as carriers in PIMs for the selective transport of metal ions like Zn(II), Co(II), and Ni(II), there is a strong academic basis for investigating this compound for similar applications. ijsr.netresearchgate.net Research would focus on membrane formulation (optimizing the ratio of polymer, carrier, and plasticizer), characterizing transport kinetics, and evaluating long-term membrane stability. nih.gov

Stripping and Recovery Methodologies for Metals Extracted by this compound: Research Focus

Once the metal ion is loaded into the organic phase, it must be recovered in a concentrated, purified form, and the extractant must be regenerated for reuse. This process is called stripping and is essentially the reverse of extraction. 911metallurgist.com For cation-exchange extractants, stripping is typically achieved by contacting the loaded organic phase with a solution of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mst.edu

The high concentration of H⁺ ions in the stripping solution shifts the extraction equilibrium to the left, causing the metal ion to transfer back to the aqueous phase. The efficiency of stripping depends on the acid concentration and the stability of the metal-extractant complex. For example, studies on OPPA showed that 7 M H₂SO₄ could effectively strip 70% of loaded yttrium in a single contact. epa.gov For less strongly extracted metals like cobalt, a more dilute acid (e.g., 0.02 M H₂SO₄) is often sufficient. scispace.com A key research focus is to determine the optimal stripping conditions (acid type, concentration, temperature, and contact time) for various metals extracted by this compound to ensure efficient metal recovery and extractant regeneration.

Modeling of Extraction Equilibria and Kinetics for this compound Systems

To design and optimize industrial-scale solvent extraction processes, a quantitative understanding of the system's thermodynamics and kinetics is essential. Research in this area involves developing mathematical models that can predict the behavior of the system under various operating conditions. uky.eduresearchgate.net

Equilibrium Modeling: This involves determining the stoichiometry of the extraction reaction and calculating the extraction equilibrium constant (Kex). This is often done through "slope analysis," where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration and pH. The slopes of these plots reveal the number of extractant molecules and hydrogen ions involved in the reaction. For the OPPA system, a mathematical model was proposed to predict the distribution of yttrium based on initial reactant concentrations. epa.gov Developing similar thermodynamic models for this compound is a crucial research step. iaea.org

Kinetic Modeling: The study of extraction kinetics aims to understand the rate at which the extraction equilibrium is reached. The rate-limiting step can be either the diffusion of species to the aqueous-organic interface or the chemical reaction at the interface itself. researchgate.net Kinetic studies involve measuring the rate of metal transfer under controlled hydrodynamic conditions. The experimental data can then be fitted to various kinetic models, such as pseudo-first-order or pseudo-second-order models, to determine rate constants and elucidate the extraction mechanism. semanticscholar.org This information is vital for the proper design and sizing of industrial contactors like mixer-settlers.

Theoretical and Computational Chemistry Approaches to Decyl Phenyl Phosphinic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity of Decyl(phenyl)phosphinic Acid

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound. These calculations can determine various parameters that correlate with the molecule's stability and reactivity.

Key parameters derived from these calculations include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Hardness (η) and Softness (S): These parameters are related to the energy gap and provide further insight into the molecule's reactivity. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

DFT calculations using methods like B3LYP with basis sets such as 6-31G(d,p) or LanL2DZ can provide these quantum chemical parameters. researchgate.netacs.org The electronic properties can be tuned by modifying the substituents on the phenyl ring or the length of the alkyl chain. researchgate.net For instance, introducing electron-withdrawing or electron-donating groups can alter the electron density around the phosphorus atom, thereby influencing the acid's reactivity and interaction with other species. ethz.ch

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

| Hardness (η) | Resistance to change in electron configuration | Higher hardness implies lower reactivity |

| Softness (S) | Reciprocal of hardness | Higher softness implies higher reactivity |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons | Indicates electrophilic nature |

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its behavior in different solvents and its interaction with surfaces, which is crucial for applications like surface modification and corrosion inhibition. mdpi.comrsc.org

Simulations can model the self-assembly of this compound molecules on surfaces such as metal oxides. rsc.org These studies help in understanding the formation of self-assembled monolayers (SAMs), including the packing density and orientation of the molecules on the substrate. rsc.orgresearchgate.net The choice of solvent can significantly influence the self-organization process. rsc.org

In the context of corrosion inhibition, MD simulations can elucidate the adsorption mechanism of this compound on a metal surface. mdpi.com By calculating the adsorption energy and analyzing the orientation of the inhibitor molecule, researchers can gain insights into its protective capabilities. mdpi.com The simulations can show how the phosphinic acid group anchors to the surface while the hydrophobic decyl and phenyl groups form a protective barrier.

Density Functional Theory (DFT) Studies of this compound Interactions with Substrates

DFT studies are instrumental in investigating the specific interactions between this compound and various substrates at an electronic level. These studies can provide detailed information about the bonding mechanism, adsorption energies, and the nature of the bonds formed. researchgate.net

When this compound interacts with a metal oxide surface, for example, DFT calculations can determine the most stable adsorption geometries. Phosphinic acids can bind to oxide surfaces through monodentate, bidentate, or tridentate coordination. uba.ar DFT can predict which of these binding modes is energetically most favorable for a given substrate. researchgate.netuba.ar

These calculations also reveal the electronic changes that occur upon adsorption, such as charge transfer between the molecule and the substrate. uba.ar This information is vital for understanding the stability and electronic properties of the resulting surface layer, which is important for applications in electronics and sensor technology. researchgate.net

Prediction of Spectroscopic Signatures of this compound and Its Derivatives Through Computational Methods

Computational methods can predict various spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org For instance, methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level can provide accurate predictions of 1H, 13C, and 31P NMR spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. soton.ac.uk This allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org It can calculate the energies of electronic transitions and their corresponding oscillator strengths, helping to interpret the observed absorption bands. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| NMR | GIAO-DFT | Chemical Shifts (1H, 13C, 31P) |

| Infrared (IR) & Raman | DFT | Vibrational Frequencies and Intensities |

| UV-Vis | TD-DFT | Electronic Transition Energies and Oscillator Strengths |

Conformational Analysis of this compound: Theoretical Perspectives

The decyl chain and the phenyl group in this compound can rotate around the P-C bonds, leading to various possible conformations. Theoretical methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.

By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum mechanics or molecular mechanics methods, a potential energy surface can be mapped out. This analysis helps to understand the preferred three-dimensional structure of the molecule in different environments. lookchem.com The conformation of the molecule can significantly affect its packing on a surface and its interaction with other molecules.

Computational Design of Novel Phosphinic Acid Ligands Based on this compound Architecture

The structure of this compound serves as a versatile scaffold for the computational design of new ligands with tailored properties. liverpool.ac.uk By systematically modifying the decyl and phenyl groups, researchers can design new phosphinic acid derivatives with enhanced performance for specific applications. researchgate.net

For example, in the field of materials chemistry, computational screening can be used to identify substituents that would lead to the formation of coordination polymers with desired topologies and properties. researchgate.net In the context of drug design, the phosphinic acid moiety can act as a bioisostere for a carboxylic acid or a tetrahedral transition state, and computational methods can be used to design potent enzyme inhibitors. liverpool.ac.ukcore.ac.uk The ability to tune the steric and electronic properties of the ligand by modifying the groups attached to the phosphorus atom is a key advantage in the design process. researchgate.net

Advanced Materials Science Applications of Decyl Phenyl Phosphinic Acid Architectures: Research Directions

Integration of Decyl(phenyl)phosphinic Acid into Metal-Organic Frameworks (MOFs) Research

The integration of phosphinic acids as linkers in the synthesis of Metal-Organic Frameworks (MOFs) represents a burgeoning area of research, offering alternatives to the more commonly used carboxylate linkers. nih.govresearchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF.

This compound, with its unique combination of a bulky decyl group, an aromatic phenyl group, and a coordinating phosphinic acid moiety, is a promising candidate for the design of novel MOFs. Research in this area is directed towards synthesizing MOFs with tailored pore environments and enhanced stability. The phosphinic acid group can coordinate to metal centers, and the pendant decyl and phenyl groups would line the pores of the framework, influencing its hydrophobicity and selective adsorption capabilities.

One of the primary advantages of phosphinate linkers over carboxylates is the potential for stronger metal-ligand bonds, which can lead to MOFs with improved thermal and chemical stability. researchgate.net Academic investigations into phosphinic acid-based MOFs have demonstrated that isoreticular design principles, which are well-established for carboxylate MOFs, can be applied to create families of materials with similar topologies but different functional groups. researchgate.net

Future research directions involving this compound in MOFs include:

Synthesis and Structural Characterization: Developing solvothermal and other synthetic methods to incorporate this compound into MOFs with various metal nodes (e.g., Zr, Fe, Al). researchgate.netnih.gov This would involve detailed structural analysis using techniques like X-ray diffraction to understand the coordination modes of the phosphinic acid and the packing of the organic linkers.

Tuning Pore Chemistry: The presence of both aliphatic decyl and aromatic phenyl groups offers a unique opportunity to create MOFs with tunable pore environments. Research would focus on how these groups influence the adsorption of specific guest molecules, particularly organic pollutants from aqueous solutions.

Enhanced Stability: A key research focus is the synthesis of highly stable MOFs. The robustness of the metal-phosphinate bond is expected to yield MOFs that can withstand harsh conditions, which is critical for applications in catalysis and separations. researchgate.net

Development of Polymeric Materials Functionalized with this compound Moieties

The functionalization of polymers with phosphinic acid groups is a versatile strategy for creating materials with a wide range of properties, including ion-exchange capabilities, flame retardancy, and improved adhesion. nih.govresearchgate.net Incorporating this compound moieties into polymer chains, either as part of the main chain or as pendant groups, is a research direction with significant potential.

Academic investigations in this area are focused on creating novel polymers for applications such as:

Specialty Ion-Exchange Resins: The phosphinic acid group can act as an ion-exchange site. The presence of the hydrophobic decyl and phenyl groups could impart selectivity for the extraction of specific metal ions from aqueous solutions. Research would involve synthesizing these polymers and evaluating their binding affinity and capacity for various metal ions.

Adhesion Promoters: The phosphinic acid group can form strong bonds with metal oxide surfaces. Polymers functionalized with this compound could be investigated as adhesion promoters in coatings and composites, enhancing the interface between the polymer and an inorganic substrate.

Flame Retardant Materials: Phosphorus-containing compounds are known for their flame retardant properties. The incorporation of this compound into polymer backbones is a promising approach to developing new flame retardant materials.

| Polymer Type | Functionalization Strategy | Potential Application | Key Research Focus |

| Poly(acrylate)s | Copolymerization with a this compound-containing acrylate monomer | Selective metal ion extraction | Synthesis and characterization of the functional monomer; evaluation of ion-binding selectivity and capacity. |

| Poly(styrene)s | Post-polymerization functionalization of poly(styrene-co-chloromethylstyrene) | Adhesion promoter for metal surfaces | Optimization of the functionalization reaction; characterization of the polymer-metal interface. |

| Poly(epoxide)s | Use as a curing agent or additive | Flame retardant thermosets | Evaluation of flame retardancy performance (e.g., limiting oxygen index, UL-94); investigation of the mechanism of flame retardancy. |

Surface Modification Research Utilizing this compound Coatings

The modification of surfaces with thin organic layers is a powerful method for controlling their chemical and physical properties, such as wettability, corrosion resistance, and biocompatibility. mdpi.com Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces have been extensively studied for these purposes. nih.gov this compound, with its ability to form a strong bond with oxide surfaces via the phosphinic acid headgroup and the tailored properties of its organic tail, is a prime candidate for surface modification research.

The amphiphilic nature of this compound, combining a hydrophilic headgroup with hydrophobic decyl and phenyl tails, suggests that it will self-assemble at interfaces. Research in this area is focused on the formation and characterization of this compound coatings on various substrates.

Key academic investigations include:

Corrosion Inhibition: The formation of a dense, hydrophobic monolayer of this compound on a metal surface can act as a barrier to corrosive agents. mdpi.com Research is directed towards understanding the formation of these coatings on metals like aluminum and steel and evaluating their effectiveness in preventing corrosion in aggressive environments. researchgate.net

Adhesion Promotion: The phosphinic acid group can act as a bridge between an inorganic substrate and an organic overlayer, such as a paint or an adhesive. mdpi.com Studies are focused on quantifying the improvement in adhesion and understanding the nature of the interactions at the interface.

Control of Wettability: The decyl and phenyl groups would render a surface coated with this compound hydrophobic. Research involves measuring contact angles and studying the influence of the coating on the surface energy of the substrate.

This compound in the Design of Responsive Materials: Academic Investigations

Stimuli-responsive or "smart" materials are polymers and other materials that undergo a significant change in their properties in response to a small change in their environment, such as pH, temperature, or the presence of a specific chemical species. nih.gov The incorporation of functional groups that can respond to these stimuli is key to the design of such materials.

This compound possesses a pH-responsive functional group, the phosphinic acid moiety. The acidity of this group will change with the pH of the surrounding medium, which can be harnessed to create pH-responsive materials.

Academic investigations into the use of this compound in responsive materials include:

pH-Responsive Polymers: The synthesis of polymers containing this compound as a pendant group is a major research direction. nih.gov The solubility and conformation of these polymers are expected to change with pH. For instance, at high pH, the phosphinic acid group will be deprotonated and negatively charged, leading to an extended polymer chain due to electrostatic repulsion. At low pH, the group will be protonated and neutral, potentially leading to polymer collapse or aggregation.

Responsive Surfaces: Surfaces modified with this compound could exhibit pH-dependent properties. For example, the wettability of such a surface could be switched by changing the pH of the contacting aqueous solution.

Drug Delivery Systems: The pH-responsive nature of polymers containing this compound could be exploited for the development of drug delivery systems that release their payload in response to the specific pH of a target environment in the body. nih.gov

| Responsive System | Stimulus | Response | Potential Application |

| Polymer solution | pH | Change in solubility/viscosity | pH-sensitive hydrogels, controlled release systems |

| Functionalized surface | pH | Change in wettability | "Smart" surfaces for controlling fluid flow |

| Polymeric micelles | pH | Disassembly and release of encapsulated molecules | Targeted drug delivery |

Self-Assembly Processes of this compound and Its Derivatives: Academic Studies

Self-assembly is the spontaneous organization of molecules into ordered structures. The molecular architecture of this compound, with its polar phosphinic acid headgroup and nonpolar decyl and phenyl tails, makes it an ideal candidate for studying self-assembly processes in various media.

In aqueous solutions, this compound is expected to behave as a surfactant, forming micelles or other aggregates above a certain concentration. At interfaces, it is expected to form monolayers.

Academic studies on the self-assembly of this compound are focused on:

Micellization in Solution: Investigating the critical micelle concentration (CMC) of this compound in water and the influence of factors such as pH and ionic strength on the size and shape of the resulting micelles.

Monolayer Formation at Interfaces: Studying the formation of self-assembled monolayers of this compound at the air-water interface and on solid substrates. nih.gov Techniques such as Langmuir-Blodgett deposition and solution-phase self-assembly are employed to create these ordered films.

Liquid Crystal Formation: The combination of a rigid phenyl group and a flexible decyl chain, along with the hydrogen-bonding capability of the phosphinic acid group, suggests that this compound and its salts may exhibit liquid crystalline behavior. Research in this area would involve the synthesis of derivatives and the characterization of their mesophases.

Role of this compound in Hybrid Organic-Inorganic Materials Research

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The functionalization of inorganic nanoparticles with organic molecules is a common strategy for creating these materials. nih.gov

This compound is a versatile molecule for the surface functionalization of metal oxide nanoparticles (e.g., ZrO₂, TiO₂, Fe₃O₄). mdpi.com The phosphinic acid group provides a strong anchor to the nanoparticle surface, while the decyl and phenyl groups can be used to control the dispersibility of the nanoparticles in various solvents and polymer matrices. nih.gov

Research in this area is focused on:

Nanoparticle Surface Functionalization: Developing methods for the efficient and stable grafting of this compound onto the surface of different nanoparticles. mdpi.com This includes characterizing the surface coverage and the nature of the bonding between the phosphinic acid and the nanoparticle.

Dispersion of Nanoparticles: Investigating how the this compound coating affects the dispersibility of nanoparticles in nonpolar solvents and polymer melts. The hydrophobic nature of the decyl and phenyl groups is expected to significantly improve compatibility with organic media.

Properties of Nanocomposites: Fabricating and characterizing polymer nanocomposites containing nanoparticles functionalized with this compound. Research would focus on how the functionalized nanoparticles influence the mechanical, thermal, and optical properties of the resulting nanocomposite material.

| Inorganic Component | Role of this compound | Resulting Hybrid Material | Research Focus |

| Zirconia (ZrO₂) nanoparticles | Surface functionalization agent | Hydrophobic ZrO₂ nanoparticles | Enhanced dispersibility in nonpolar solvents for use in coatings. mdpi.com |

| Titania (TiO₂) nanoparticles | Surface modifier and compatibilizer | Polymer/TiO₂ nanocomposite | Improved mechanical and UV-shielding properties of the polymer matrix. |

| Iron oxide (Fe₃O₄) nanoparticles | Capping agent | Stable ferrofluid | Prevention of agglomeration and improved stability in a carrier fluid. |

Analytical Methodologies for the Investigation of Decyl Phenyl Phosphinic Acid and Its Complexes

Advanced Spectroscopic Techniques for Elucidating the Structure of Decyl(phenyl)phosphinic Acid Complexes

Spectroscopic methods are fundamental in determining the intricate structures of this compound complexes. Infrared (IR) spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in these molecules. researchgate.net The presence of characteristic absorption bands can confirm the structure of the synthesized compounds. For instance, the P=O stretching frequency is a key indicator in the spectra of phosphinic acids and their derivatives. researchgate.net

UV-Visible spectroscopy is another valuable technique. The absorption bands observed in the UV-Visible spectrum can be attributed to π→π* transitions within the molecule, providing insights into the electronic structure of the complexes. ajol.info The intensity and position of these bands can be influenced by the metal ion coordinated to the this compound ligand. ajol.info

Key Spectroscopic Data for Phosphinic Acid Compounds:

| Spectroscopic Technique | Compound Type | Observed Feature | Significance |

| FTIR | Phenylphosphinic Acid Hybrid | P=O stretching frequency at ~1280 cm⁻¹ | Confirms the presence of the phosphinyl group. researchgate.net |

| UV-Visible | Metal-Thiourea Complex | Absorption bands at 232, 250, and 270 nm | Indicates π→π* electronic transitions. ajol.info |

These advanced spectroscopic techniques, often used in combination, provide a detailed picture of the molecular architecture of this compound complexes, which is crucial for understanding their chemical properties and potential applications.

Chromatographic Methods for Separation and Quantification of this compound Derivatives

Chromatographic techniques are indispensable for the separation and quantification of this compound and its derivatives from complex mixtures. Gas chromatography (GC) is a widely used method for the analysis of organophosphorus compounds. drawellanalytical.comepa.govepa.gov Capillary columns coated with various stationary phases, such as polyethylene (B3416737) glycol, are employed to achieve high resolution and sensitivity. drawellanalytical.com Detectors like the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD) are often used for their selectivity towards phosphorus-containing compounds. epa.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another powerful tool. For polar compounds like phosphonic acids, which can be challenging to retain on traditional reversed-phase columns, specialized columns such as porous graphitic carbon or those used in hydrophilic interaction liquid chromatography (HILIC) are effective. nih.govwaters.com When coupled with detectors like mass spectrometry (MS) or evaporative light-scattering detection (ELSD), LC provides excellent separation and sensitive quantification. nih.gov

Typical Chromatographic Conditions for Organophosphorus Compound Analysis:

| Chromatography Type | Column | Detector | Application |

| Gas Chromatography (GC) | Capillary column with polar stationary phase | Flame Photometric (FPD) or Nitrogen-Phosphorus (NPD) | Separation and quantification of various organophosphorus compounds. drawellanalytical.comepa.govtandfonline.com |

| Liquid Chromatography (LC) | Porous Graphitic Carbon or HILIC | Mass Spectrometry (MS) or Evaporative Light-Scattering (ELSD) | Analysis of polar phosphonic and phosphinic acids. nih.govwaters.com |

These chromatographic methods are essential for quality control, environmental monitoring, and research applications involving this compound derivatives.

Mass Spectrometry Approaches in this compound Research

Mass spectrometry (MS) is a cornerstone technique in the analysis of this compound, providing critical information on molecular weight and structure. When coupled with chromatographic methods like GC or LC, it becomes a highly specific and sensitive analytical tool. cromlab-instruments.es

In GC-MS analysis of organophosphorus compounds, an ion trap mass spectrometer can be used in a segmented mode to enhance ion statistics and ratios, leading to more precise identification. cromlab-instruments.es The resulting mass spectra show characteristic fragmentation patterns that can be used to elucidate the structure of the parent molecule. For phosphinic acids and their esters, common fragmentation pathways involve the loss of substituents from the phosphorus atom. acs.orgacs.org

Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is well-suited for the analysis of more polar phosphinic acids. waters.com Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace amounts of these compounds in complex matrices. waters.comnih.gov The mass spectra of phosphinic acids in negative ion mode often show a prominent [M-H]⁻ ion, which can be further fragmented to provide structural information. nih.gov

Common Mass Spectrometry Observations for Phosphinic Acids:

| Ionization Method | Analyte Type | Key Observation | Reference |

| Electron Impact (GC-MS) | Diarylphosphinates | Biphenylphosphinylium ion as an intense peak. | acs.org |

| Electrospray (LC-MS) | Alkylphosphonic acids | Abundant [M-H]⁻ ion in negative mode. | nih.gov |

| ESI-QTOF (LC-MS/MS) | Diphenylphosphinic acid | Precursor m/z of 217.0424 for [M-H]⁻. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding this compound Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure and reactivity of this compound and its derivatives in solution. ¹H, ¹³C, and ³¹P NMR are the most commonly employed nuclei for studying these organophosphorus compounds. researchgate.netliverpool.ac.uk

³¹P NMR is particularly informative as the chemical shift is highly sensitive to the chemical environment of the phosphorus atom. This allows for the direct observation of the phosphorus center and provides insights into its oxidation state, coordination, and the nature of the substituents attached to it. liverpool.ac.uk For example, the ³¹P NMR chemical shifts for phosphinic acid derivatives can vary significantly depending on the electronic and steric nature of the substituents. liverpool.ac.uk

¹H and ¹³C NMR provide complementary information about the organic moieties of the molecule. researchgate.net The coupling between phosphorus and adjacent protons or carbons (J-coupling) can be observed in the spectra, providing valuable information for structural assignment. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used to establish the connectivity between different atoms within the molecule.

Illustrative NMR Data for Organophosphorus Compounds:

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Significance |

| ³¹P | Phosphinic acid derivatives | δ 51-54 | Sensitive to the electronic environment of the phosphorus atom. liverpool.ac.uk |

| ¹H | Phosphinic peptide | δ 1.4-7.3 | Provides information on the organic framework. liverpool.ac.uk |

| ¹³C | Phosphinic peptide | δ 28-182 | Details the carbon skeleton of the molecule. liverpool.ac.uk |

The combination of these NMR techniques allows for a comprehensive understanding of the structure and reactivity of this compound in various chemical processes.

X-ray Diffraction Studies of this compound Crystalline Structures and Coordination Compounds

Single-crystal X-ray diffraction can reveal the coordination mode of the phosphinic acid ligand to a metal center. researchgate.net For instance, it can show how the oxygen atoms of the phosphinate group bind to metal ions, forming monomeric, dimeric, or polymeric structures. The crystal structure of a platinum complex, for example, has been established by X-ray diffraction, showing how two identical units are joined together. researchgate.net

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and to assess its purity. mdpi.com This is particularly important in the analysis of materials like phosphate (B84403) rocks, where the quantification of different mineral phases is essential. thermofisher.com The diffraction pattern is a fingerprint of the crystalline material and can be compared to databases for identification.

Key Information from X-ray Diffraction Studies:

| Technique | Application | Information Obtained |

| Single-Crystal XRD | Structural determination of coordination compounds | Precise bond lengths, bond angles, and coordination geometry. researchgate.net |

| Powder XRD | Phase analysis of crystalline materials | Identification and quantification of crystalline phases. mdpi.comthermofisher.com |

X-ray diffraction studies provide the ultimate structural proof for this compound and its complexes, underpinning the understanding of their chemical behavior and material properties.

Environmental Remediation Research Involving Decyl Phenyl Phosphinic Acid Systems

Applications of Decyl(phenyl)phosphinic Acid in Heavy Metal Ion Sequestration from Aqueous Environments

A comprehensive review of scientific databases and academic publications indicates a lack of specific studies focused on the application of this compound for the sequestration of heavy metal ions from aqueous environments. While organophosphorus compounds, in general, are recognized for their ability to form stable complexes with metal ions, making them subjects of interest in chelation processes, research explicitly detailing the efficacy and mechanisms of this compound for this purpose is not presently found in the reviewed literature. researchgate.netcymitquimica.com General studies on other organophosphorus compounds have demonstrated their potential in heavy metal recovery through mechanisms like cation exchange, solvation, and chelation. For instance, related compounds such as phosphonic acids have been explored for their chelating properties. beilstein-journals.orgscience.gov However, specific data on the binding affinities, selectivity, and removal efficiency of this compound for various heavy metal ions remain uninvestigated in published research.

Interactive Data Table: Heavy Metal Sequestration Studies

| Parameter | Finding |

| Target Heavy Metals | No specific studies available for this compound. |

| Adsorption Capacity | Data not available for this compound. |

| Removal Efficiency | Research on this compound is not available. |

| Optimal pH Conditions | Not determined for this compound in this context. |

Research into the Sorption Mechanisms of Pollutants onto this compound-Functionalized Adsorbents

There is a notable absence of research into the sorption mechanisms of pollutants onto adsorbents that have been functionalized with this compound. The functionalization of adsorbent materials is a common strategy to enhance their affinity for specific pollutants. While the phenyl and decyl groups of this compound suggest potential hydrophobic interactions, and the phosphinic acid group indicates a capacity for chemical bonding, no academic studies have been published that investigate these potential sorption mechanisms in detail. researchgate.netcymitquimica.com Research on other functionalized materials provides a general framework for how such investigations might be conducted, but specific experimental data and mechanistic modeling for this compound are not available. rcet.org.in

Interactive Data Table: Sorption Mechanism Research

| Sorption Aspect | Research Findings |

| Adsorbent Material | No studies on adsorbents functionalized with this compound were found. |

| Pollutant Types | No specific research available. |

| Isotherm Models Applied | Not applicable due to lack of data. |

| Kinetic Models Applied | Not applicable due to lack of data. |

This compound-Based Materials for Environmental Catalysis: Academic Studies

Academic exploration of materials based on this compound for the purpose of environmental catalysis appears to be an unchartered area of research. While phosphonic acids have been investigated as catalysts in certain organic reactions, there are no available studies that specifically synthesize, characterize, or test the catalytic activity of this compound-based materials in environmental applications, such as the degradation of persistent organic pollutants. beilstein-journals.orgresearchgate.net

Interactive Data Table: Environmental Catalysis Studies

| Catalytic Application | Research Status |

| Pollutant Degradation | No published research on this compound. |

| Catalytic Efficiency | Data not available. |

| Reaction Conditions | Not determined in the context of this compound. |

| Catalyst Reusability | No studies available. |

Bioremediation Potential of Systems Interacting with this compound: Academic Exploration

Interactive Data Table: Bioremediation Exploration

| Research Area | Findings |

| Microbial Degradation | No studies specific to this compound were identified. |

| Toxicity to Microorganisms | Data not available. |

| Degradation Byproducts | Not investigated for this compound. |

| Enhancing Bioremediation | No research available. |

Future Directions and Emerging Research Frontiers in Decyl Phenyl Phosphinic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning for Decyl(phenyl)phosphinic Acid Research